molecular formula C15H24O B12681993 2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde CAS No. 74981-27-4

2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde

Cat. No.: B12681993
CAS No.: 74981-27-4
M. Wt: 220.35 g/mol
InChI Key: FYNHROHOVQFDCZ-MDWZMJQESA-N
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Description

2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde is a bicyclic aldehyde derivative characterized by a cyclopentene core substituted with three methyl groups and an ethylidene-linked valeraldehyde (pentanal) chain. Campholenic aldehyde is recognized as a flavoring agent (FEMA 3592) with applications in perfumery and food additives due to its woody, camphor-like odor . The target compound’s extended valeraldehyde chain likely alters its physical properties (e.g., reduced volatility compared to Campholenic aldehyde) and may influence its olfactory profile.

Properties

CAS No.

74981-27-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2E)-2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]pentanal

InChI

InChI=1S/C15H24O/c1-5-6-13(11-16)8-10-14-9-7-12(2)15(14,3)4/h7-8,11,14H,5-6,9-10H2,1-4H3/b13-8+

InChI Key

FYNHROHOVQFDCZ-MDWZMJQESA-N

Isomeric SMILES

CCC/C(=C\CC1CC=C(C1(C)C)C)/C=O

Canonical SMILES

CCCC(=CCC1CC=C(C1(C)C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 278-043-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of EINECS 278-043-1 is carried out on a larger scale, utilizing advanced technologies and equipment. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. The production methods are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: EINECS 278-043-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: The reactions involving EINECS 278-043-1 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often intermediates or derivatives that have unique properties and applications in various fields .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C15H22O
  • Molecular Weight : 234.339 g/mol
  • CAS Number : 85392-43-4

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

  • Aldol Condensation : The compound can undergo aldol reactions to form larger carbon frameworks, which are essential in organic synthesis.
  • Michael Addition : It can act as a Michael acceptor due to the presence of the ethylidene group.

Flavor and Fragrance Industry

Due to its pleasant aroma, 2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde is explored for use in:

  • Fragrance formulations : It can be incorporated into perfumes and scented products.
  • Flavoring agents : The compound may enhance the flavor profile of food products.

Material Science

The compound is being investigated for its potential use in:

  • Polymer Chemistry : It can serve as a monomer or crosslinking agent in polymer synthesis, contributing to materials with specific mechanical properties.
  • Coatings and Adhesives : Its reactivity may allow it to be used in developing advanced coatings that require specific adhesion properties.

Environmental Applications

Research indicates that this compound could play a role in:

  • Bioremediation : Its structure may allow for degradation by certain microbial strains, making it a candidate for studies on environmental cleanup.
  • Toxicology Studies : Investigating its effects on aquatic organisms can help assess environmental risks associated with chemical runoff.

Case Study 1: Synthesis of New Aldehyde Derivatives

A study demonstrated the synthesis of novel aldehydes using 2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde as a precursor. The resulting compounds exhibited enhanced stability and reactivity, suggesting potential applications in pharmaceuticals.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental behavior of this compound highlighted its degradation pathways in aquatic systems. The study found that certain microbial communities could effectively degrade the compound, suggesting its viability as a bioremediation agent.

Mechanism of Action

The mechanism of action of EINECS 278-043-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used .

Biological Activity

2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde is a complex organic compound with potential biological activities. Understanding its biological properties is crucial for applications in pharmaceuticals and agrochemicals. This article reviews the available literature on its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H26O
  • Molecular Weight : 222.3663 g/mol
  • CAS Number : 76937-05-8

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, antifungal, and antioxidant properties. The specific biological activities of 2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde have not been extensively documented, but insights can be drawn from related compounds.

Antimicrobial Activity

Several studies have indicated that compounds derived from cyclopentene structures possess antimicrobial properties. For instance:

  • Case Study 1 : A study on structurally similar compounds showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

Antioxidant activity is another potential biological effect of this compound:

  • Case Study 2 : Research on related aldehydes demonstrated their ability to scavenge free radicals, suggesting that 2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde may exhibit similar activity.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialCyclopentene derivativesInhibition of S. aureus and E. coli growth
AntioxidantAldehyde derivativesFree radical scavenging
CytotoxicityRelated aldehydesInduction of apoptosis in cancer cells

The mechanisms through which 2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde may exert its biological effects are hypothesized based on the behavior of similar compounds:

  • Cell Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.
  • Reactive Oxygen Species (ROS) Scavenging : Antioxidant properties likely arise from the ability to neutralize ROS.
  • Apoptosis Induction : Potential cytotoxic effects may involve triggering apoptosis pathways in malignant cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Campholenic Aldehyde (2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde)
  • Molecular Formula : C₁₀H₁₆O vs. C₁₅H₂₄O (target compound).
  • Key Differences : The target compound features a valeraldehyde chain (five-carbon aldehyde) instead of acetaldehyde (two-carbon aldehyde). This increases molecular weight (152.24 vs. ~220.35 g/mol) and may enhance lipophilicity.
  • Applications : Campholenic aldehyde is used in fragrances and flavors, while the target compound’s longer chain could impart a milder, more complex scent .
2.1.2 (3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-acetaldehyde
  • Structure: Bicyclic framework (norbornene-like) vs. monocyclic cyclopentene in the target compound.
  • Reactivity : The strained bicyclic system may increase reactivity compared to the target’s cyclopentene ring .

Functional Group Analogues

2.2.1 Ethylidene Hydrazine Derivatives

Compounds like 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (–3) share the ethylidene moiety but incorporate hydrazine and heterocyclic rings (e.g., triazoles, thiazoles). These structures exhibit antitumor activity (e.g., thiadiazole derivative 9b , IC₅₀ = 2.94 µM against HepG2 cells) . In contrast, the target compound’s aldehyde group may limit direct biological activity but could serve as a precursor for Schiff base formation.

2.2.2 Metal Complexes with Hydrazinyl Ligands

Perchlorate salts of hydrazinyl-thiazole ligands (e.g., [Co(PytH)₂]ClO₄) demonstrate DNA-binding properties due to planar aromatic systems and metal coordination . The target compound lacks such coordination sites, suggesting divergent applications (e.g., fragrance vs. pharmaceutical).

Q & A

Q. 1.1. What are the primary synthetic routes for 2-(2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene)valeraldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via Favorskii-type rearrangements involving allylic carbocations and olefination. For example, a norbornenyl cation intermediate undergoes carbonylation and olefination to form a related aldehyde derivative (e.g., 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde) under controlled temperature and catalytic conditions . Key variables include reaction temperature (e.g., 80–120°C), solvent polarity, and the presence of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates. Yield optimization often requires balancing steric hindrance from the trimethylcyclopentenyl group with the reactivity of the aldehyde moiety.

Q. 1.2. How is structural confirmation achieved for this compound, and what analytical challenges arise?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemistry) and GC-MS for purity assessment. The ethylidene and cyclopentenyl groups produce distinct doublet signals in ¹H NMR (δ 5.2–5.8 ppm for olefinic protons). Challenges include resolving overlapping signals from the trimethylcyclopentenyl substituents and confirming the geometry of the ethylidene group (E/Z isomerism). Cross-validation with FT-IR (C=O stretch ~1700 cm⁻¹) and HRMS (exact mass ±2 ppm) is critical .

Q. 1.3. What are the stability considerations for handling and storing this aldehyde?

The compound is sensitive to oxidation and moisture due to its α,β-unsaturated aldehyde structure. Storage requires inert atmospheres (argon/nitrogen), temperatures below –20°C, and desiccants like molecular sieves. Reactivity with strong oxidizers (e.g., peroxides) and nucleophiles (e.g., amines) necessitates isolation from incompatible reagents .

Advanced Research Questions

Q. 2.1. How does the cyclopentenyl scaffold influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

The electron-rich cyclopentenyl group acts as a dienophile in Diels-Alder reactions, while the α,β-unsaturated aldehyde serves as a Michael acceptor. Computational studies (e.g., DFT) reveal that steric effects from the 2,2,3-trimethyl substituents reduce reaction rates with bulky dienes. For example, reactions with maleic anhydride show a 40% yield drop compared to unsubstituted analogs due to steric hindrance .

Q. 2.2. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in ¹³C NMR chemical shifts (e.g., cyclopentenyl carbons at δ 25–35 ppm vs. δ 30–40 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration differences. Multi-technique validation (e.g., HSQC and HMBC for long-range coupling) and comparison with structurally related compounds (e.g., campholenic alcohol derivatives) are recommended .

Q. 2.3. What methodologies are used to study its potential pharmacological activity, and what are key findings?

In vitro assays (e.g., antimicrobial screening via broth microdilution) and molecular docking (targeting enzymes like cytochrome P450) are common. Preliminary data suggest moderate activity against Gram-positive bacteria (MIC ~50 µg/mL), likely due to aldehyde-mediated membrane disruption. However, cytotoxicity in mammalian cell lines (IC₅₀ ~20 µM) limits therapeutic potential without structural modification .

Methodological Guidance

Q. 3.1. How can reaction mechanisms involving this compound be modeled computationally?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts transition states and intermediates for rearrangements or cycloadditions. Software like Gaussian or ORCA can simulate the Favorskii pathway, highlighting the role of carbocation stabilization .

Q. 3.2. What strategies mitigate byproduct formation during its synthesis?

  • Use of scavenger resins (e.g., polymer-bound tosyl hydrazine) to trap unreacted aldehydes.
  • Low-temperature quenching (–78°C) to prevent polymerization of the α,β-unsaturated system.
  • Chromatographic purification with silica gel modified with 5% ethyl acetate/hexane to separate diastereomers .

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